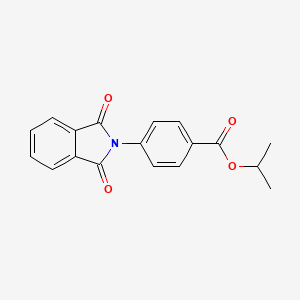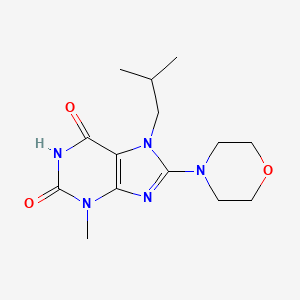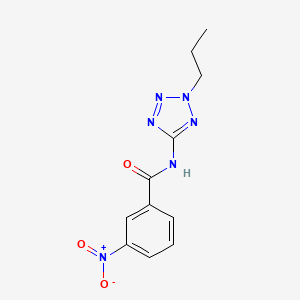
2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, also known as NBQX, is a potent and selective non-competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptor. NBQX has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.
作用機序
2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione acts as a non-competitive antagonist of the AMPA receptor by binding to the receptor site and preventing the binding of glutamate, which is the natural ligand of the receptor. By blocking the activity of AMPA receptors, 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can reduce the excitatory neurotransmission and synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to have potent and selective effects on the AMPA receptor, with little or no activity on other glutamate receptor subtypes. In vitro studies have demonstrated that 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can effectively block the activity of AMPA receptors in various brain regions, including the hippocampus, cortex, and cerebellum. In vivo studies have shown that 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can reduce the severity and duration of seizures in animal models of epilepsy, and improve the outcome of stroke and traumatic brain injury.
実験室実験の利点と制限
The advantages of using 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione in lab experiments are its potency and selectivity for the AMPA receptor, which allows researchers to investigate the specific roles of these receptors in various physiological and pathological processes. However, the limitations of using 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione are its potential off-target effects and non-specific binding to other proteins, which may affect the interpretation of the results.
将来の方向性
There are several future directions for the use of 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione in scientific research. Firstly, researchers can investigate the specific roles of AMPA receptors in different brain regions and cell types, using 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione as a pharmacological tool. Secondly, researchers can explore the potential therapeutic applications of 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione in various neurological and psychiatric disorders, such as epilepsy, stroke, and depression. Thirdly, researchers can develop new analogs of 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione with improved potency, selectivity, and pharmacokinetic properties, to facilitate its use in clinical settings.
合成法
The synthesis of 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione involves a series of chemical reactions, starting from 2-nitrophenol and tert-butyl acetoacetate. The intermediate product is then treated with phosgene and ammonia to obtain the final product. The yield of 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione synthesis is about 50-60%, and the purity can be further improved by recrystallization.
科学的研究の応用
2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been extensively used in scientific research to study the function and regulation of AMPA receptors in the central nervous system. AMPA receptors play a crucial role in synaptic transmission and plasticity, which are essential for learning and memory. By blocking the activity of AMPA receptors, 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can help researchers to investigate the specific roles of these receptors in various physiological and pathological processes, such as epilepsy, stroke, and neurodegenerative diseases.
特性
IUPAC Name |
2-tert-butyl-5-(4-nitrophenoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-18(2,3)19-16(21)14-9-8-13(10-15(14)17(19)22)25-12-6-4-11(5-7-12)20(23)24/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWOUTGRUVWSAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B5698967.png)


![2-[5-(1,3-benzothiazol-2-yl)-2-furyl]benzoic acid](/img/structure/B5698984.png)
![methyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5698989.png)
![1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5699006.png)
![4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine](/img/structure/B5699011.png)
![methyl 4-chloro-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5699015.png)
![N-[3-(1-piperidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5699020.png)


